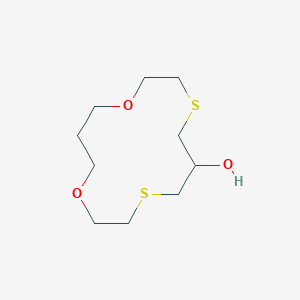
1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol is a heterocyclic compound characterized by the presence of oxygen and sulfur atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol can be synthesized through various methods. One efficient procedure involves the recyclization of 1,6,9-trioxa-3,12-dithiacyclotridecane with substituted anilines and quinolinamines in the presence of a catalyst such as samarium nitrate hexahydrate (Sm(NO₃)₃·6H₂O) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sorbents.
Wirkmechanismus
The mechanism by which 1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol exerts its effects involves its ability to interact with various molecular targets. The presence of oxygen and sulfur atoms allows it to form stable complexes with metal ions, which can influence catalytic processes and other chemical reactions. The specific pathways involved depend on the context of its application, whether in catalysis, drug delivery, or material science.
Vergleich Mit ähnlichen Verbindungen
1,6,9-Trioxa-3,12-dithiacyclotridecane: A precursor in the synthesis of 1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol.
1,11-Dioxa-4,8-dithia-6-azacyclotridecane: Another heterocyclic compound with similar structural features.
Uniqueness: this compound is unique due to its specific ring size and the combination of oxygen and sulfur atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.
Eigenschaften
CAS-Nummer |
83651-31-4 |
|---|---|
Molekularformel |
C10H20O3S2 |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
1,11-dioxa-4,8-dithiacyclotetradecan-6-ol |
InChI |
InChI=1S/C10H20O3S2/c11-10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10-11H,1-9H2 |
InChI-Schlüssel |
BXTDCHXCMMPUBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCSCC(CSCCOC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


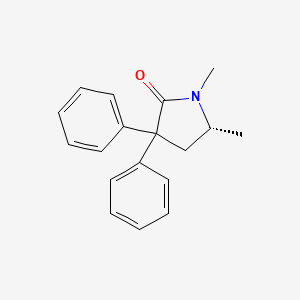

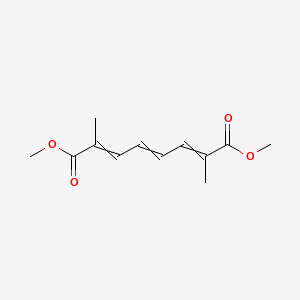

![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
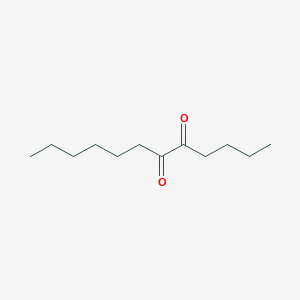
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
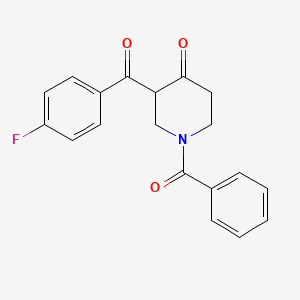

![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
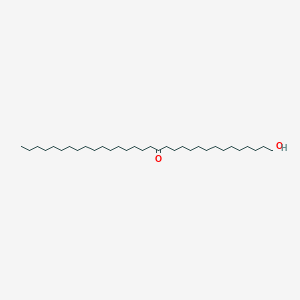
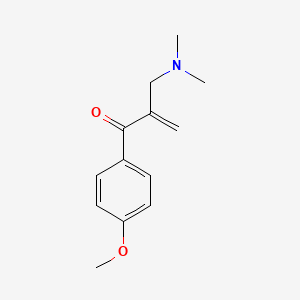
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)
